Ethylenediamine dihydroiodide

Description

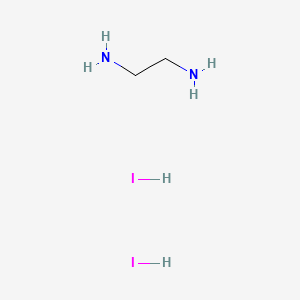

Structure

3D Structure of Parent

Properties

CAS No. |

5700-49-2 |

|---|---|

Molecular Formula |

C2H9IN2 |

Molecular Weight |

188.01 g/mol |

IUPAC Name |

ethane-1,2-diamine;hydroiodide |

InChI |

InChI=1S/C2H8N2.HI/c3-1-2-4;/h1-4H2;1H |

InChI Key |

LTALGLGRMHWWKA-UHFFFAOYSA-N |

SMILES |

C(CN)N.I.I |

Canonical SMILES |

C(CN)N.I |

Other CAS No. |

5700-49-2 |

Pictograms |

Irritant |

Related CAS |

107-15-3 (Parent) |

Synonyms |

1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |

Origin of Product |

United States |

Foundational & Exploratory

Ethylenediamine dihydroiodide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) dihydroiodide (EDDI), with the chemical formula C₂H₁₀I₂N₂, is an organic salt formed from the neutralization of ethylenediamine with hydroiodic acid.[1] It presents as a colorless to light yellow crystalline powder and is recognized for its high water solubility.[1] This document provides an in-depth overview of the chemical properties, structure, and experimental protocols related to EDDI, tailored for professionals in research and drug development. While primarily used as a nutritional supplement in animal feed to prevent iodine deficiency, its chemical characteristics are of interest for various applications in chemical synthesis.[1]

Chemical and Physical Properties

A summary of the key quantitative data for ethylenediamine dihydroiodide is presented in the table below. It is important to note that the melting point has been reported with some variability in the literature, likely due to differences in purity and analytical methodology. The compound is expected to decompose at higher temperatures rather than exhibit a distinct boiling point.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₁₀I₂N₂ | [1][2][3] |

| Molecular Weight | 315.92 g/mol | [1][3] |

| Appearance | Colorless to light yellow crystalline powder | [1][4] |

| Melting Point | 150 - 170 °C | [4][5] |

| Boiling Point | Decomposes upon heating | [5] |

| Solubility | ||

| in Water | Highly soluble | [1][5] |

| in Ethanol | Moderately soluble | [5] |

| in Methanol | Soluble | [4] |

| in Benzene | Insoluble | [4] |

Chemical Structure

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and information gathered from various sources.

Synthesis of this compound

Method 1: Direct Neutralization

This is the most straightforward method, involving the acid-base reaction between ethylenediamine and hydroiodic acid.[6]

Materials:

-

Ethylenediamine (C₂H₄(NH₂)₂)

-

Hydroiodic acid (HI, 57% in water)

-

Deionized water

-

Isopropanol (B130326) (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of ethylenediamine in deionized water.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric equivalent of 2 moles of hydroiodic acid for every 1 mole of ethylenediamine from a dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

Reduce the volume of the solvent by rotary evaporation until precipitation of the product is observed.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold isopropanol to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Method 2: In-situ Generation of Hydroiodic Acid

This method avoids the direct handling of concentrated hydroiodic acid by generating it in the reaction mixture. One approach involves the reaction of elemental iodine and a reducing agent in the presence of ethylenediamine. A patented method describes the use of elemental iodine and hydrazine (B178648) hydrate (B1144303).

Materials:

-

Ethylenediamine (C₂H₄(NH₂)₂)

-

Iodine (I₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Deionized water

-

Reaction vessel with cooling capabilities

-

Stirrer

Procedure:

-

Charge a reaction vessel with deionized water and ethylenediamine.

-

Begin stirring the solution.

-

Alternately add small portions of elemental iodine and a solution of hydrazine hydrate. The hydrazine reduces the iodine to iodide, which then forms hydroiodic acid in situ and subsequently reacts with the ethylenediamine.

-

Continue the alternating additions while monitoring the reaction, ensuring a slight excess of hydrazine to prevent the accumulation of colored polyiodides.

-

After all the iodine has been added and the solution is colorless, the reaction is complete.

-

The product can be isolated by evaporation of the water, followed by crystallization, filtration, and drying as described in Method 1.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the ethylenediammonium cation.

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the four equivalent methylene (B1212753) protons (-CH₂-CH₂-). The chemical shift will be downfield compared to free ethylenediamine due to the deshielding effect of the adjacent positively charged ammonium (B1175870) groups. The protons of the ammonium groups (-NH₃⁺) may be observable, but their signal can be broad and may exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should exhibit a single resonance corresponding to the two equivalent methylene carbons.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

Analysis: The IR spectrum will show characteristic absorption bands for the N-H stretching of the ammonium group (typically a broad band in the range of 3200-2800 cm⁻¹), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-H stretching and bending vibrations.

3. X-ray Crystallography

Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated aqueous or aqueous-ethanolic solution.

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.[6]

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical progression. The following diagrams illustrate these workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | 5700-49-2 | Benchchem [benchchem.com]

Ethylenediamine Dihydroiodide: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 5700-49-2

An In-depth Technical Guide

Introduction

Ethylenediamine (B42938) dihydroiodide (EDDI), with the CAS number 5700-49-2, is a salt composed of ethylenediamine and two equivalents of hydroiodic acid.[1] It is a white to off-white or light yellow crystalline powder that is soluble in water.[2][3] EDDI is primarily recognized for its high bioavailability as an organic source of iodine, making it a crucial additive in animal nutrition, particularly in cattle and pet food, to prevent iodine deficiency.[2][4] Beyond its nutritional role, it has demonstrated efficacy in the prevention of foot rot in cattle.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and biological role of Ethylenediamine Dihydroiodide for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable compound under normal conditions, though it is hygroscopic and may absorb moisture from the air.[4] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₁₀I₂N₂ | [1] |

| Molecular Weight | 315.92 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [2][3][7] |

| Melting Point | 208 to 212 °C (Predicted) | [8] |

| Solubility | Soluble in water and methanol. Insoluble in benzene. | [3][4] |

| Density | Not Known | [8] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: direct neutralization and a catalytic process.

Direct Neutralization with Hydroiodic Acid

This method involves the direct reaction of ethylenediamine with hydroiodic acid.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and cooling system, dissolve ethylenediamine in a suitable solvent, such as water.

-

Slowly add a stoichiometric amount of hydroiodic acid (HI) to the ethylenediamine solution while stirring continuously. The reaction is exothermic, and the temperature should be controlled.

-

Continue stirring for a specified period to ensure the reaction goes to completion.

-

The resulting solution is then concentrated by evaporation to induce crystallization of this compound.

-

The crystals are collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.

Catalytic Synthesis from Elemental Iodine

This method avoids the direct use of hydroiodic acid, which can be hazardous and expensive.[9]

Experimental Protocol:

-

Charge a pressure-rated reaction kettle with elemental iodine, ethylenediamine, and a platinum black catalyst.[9]

-

Seal the reactor and replace the air with an inert gas, such as nitrogen.[9]

-

Introduce hydrogen gas into the reactor while maintaining continuous stirring.[9]

-

Control the temperature between 50-60°C and the pressure between 1.5-2.5 MPa, allowing the reaction to proceed. In this step, hydrogen and iodine react on the catalyst surface to form hydrogen iodide, which then neutralizes the ethylenediamine.[9]

-

After the reaction is complete, release the pressure and add alcohol to the mixture.[9]

-

Filter the solution to remove the platinum black catalyst.[9]

-

Transfer the filtrate to a crystallizing tank and cool to 0-5°C with slow stirring to induce crystallization.[9]

-

Collect the this compound crystals by filtration and dry them under vacuum.[9]

Analytical Methods

The purity and composition of this compound can be determined using standard analytical techniques.

Argentometric Titration for Iodide Content

This method is used to quantify the iodide ion content.

Experimental Protocol:

-

Accurately weigh a sample of this compound and dissolve it in distilled water.

-

Add a few drops of an indicator, such as potassium chromate (B82759).

-

Titrate the solution with a standardized solution of silver nitrate (B79036) (AgNO₃).

-

The endpoint is reached when a reddish-brown precipitate of silver chromate (Ag₂CrO₄) forms and persists.

-

The concentration of iodide is calculated based on the volume of silver nitrate solution used.[10][11]

Kjeldahl Method for Nitrogen Content

This method determines the total nitrogen content, which verifies the amount of ethylenediamine.

Experimental Protocol:

-

Digestion: Place a weighed sample in a Kjeldahl flask with a catalyst (e.g., copper sulfate) and concentrated sulfuric acid. Heat the mixture to digest the organic material, converting the nitrogen to ammonium (B1175870) sulfate.[12][13]

-

Distillation: After cooling, make the solution alkaline with sodium hydroxide. Distill the liberated ammonia (B1221849) into a receiving flask containing a known amount of standard acid (e.g., boric acid).[12][13]

-

Titration: Titrate the excess acid in the receiving flask with a standard base solution. The amount of nitrogen in the original sample is calculated from the amount of ammonia produced.[12][13]

Applications

Animal Nutrition

The primary application of this compound is as a nutritional supplement in animal feed. It serves as a highly bioavailable source of iodine, essential for the synthesis of thyroid hormones.[2][4] The FDA has set a limit for its intake in cattle at 50 mg/head/day.[1]

Prevention of Foot Rot in Cattle

EDDI has been shown to be effective in preventing foot rot in cattle, an infectious disease caused by the bacteria Fusobacterium necrophorum and Prevotella melaninogenicus.[5][6][14] While the exact mechanism is not fully elucidated, it is believed to be related to the antimicrobial properties of iodine.[15] Studies have shown a significant reduction in the incidence and severity of foot rot in cattle receiving EDDI supplementation.[5][6]

Biological Role and Mechanism of Action

Iodine Source for Thyroid Hormone Synthesis

The primary biological role of this compound is to provide a readily absorbable source of iodide. Iodide is an essential component of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism in the body.

The synthesis of thyroid hormones occurs in the thyroid gland and involves the following key steps:

-

Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells.

-

Oxidation and Iodination: The enzyme thyroid peroxidase oxidizes iodide to iodine, which is then incorporated into tyrosine residues of the thyroglobulin protein.

-

Coupling: Two iodinated tyrosine molecules are coupled together to form T4 or T3, which remain attached to thyroglobulin.

-

Release: Thyroglobulin is taken back into the follicular cells, where T4 and T3 are cleaved and released into the bloodstream.

Antimicrobial Action in Foot Rot Prevention

The mechanism by which EDDI prevents foot rot is thought to be related to the antimicrobial properties of iodine. It is hypothesized that secreted iodine at the skin surface of the hoof may create an environment that is less conducive to the growth of the causative bacteria.[15] However, some studies suggest that the addition of EDDI to rations did not affect the frequency of experimentally induced foot rot, indicating that the mechanism may be more complex and warrants further investigation.[16]

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and eye irritation.[17][18] Chronic exposure to iodides may lead to "iodism," characterized by skin rash, runny nose, headache, and irritation of mucous membranes.[17] The oral LD50 of the parent compound, ethylenediamine, in rats is reported as 637 mg/kg.[19]

Stability

This compound is a hygroscopic solid and should be stored in a cool, dry place away from moisture.[4] Stability studies should be conducted under controlled temperature and humidity conditions to establish a re-test period or shelf life, in accordance with regulatory guidelines.[20][21][22][23]

Conclusion

This compound (CAS 5700-49-2) is a valuable compound with significant applications in animal health and nutrition. Its primary role as a bioavailable source of iodine is critical for normal thyroid function. Furthermore, its demonstrated efficacy in preventing foot rot in cattle highlights its potential for broader veterinary applications. This technical guide has provided a detailed overview of its properties, synthesis, analytical methods, and biological roles to support further research and development in the fields of animal science and drug development. Further investigation into the precise mechanism of its antimicrobial action is warranted to fully understand its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Principle and Protocol of Kjeldahl Method - Creative BioMart [creativebiomart.net]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Efficacy of ethylenediamine dihydriodide as an agent to prevent experimentally induced bovine foot rot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of ethylenediamine dihydriodide in the prevention of naturally occurring foot rot in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eskayiodine.com [eskayiodine.com]

- 8. varnichemimpex.com [varnichemimpex.com]

- 9. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]

- 10. analytical chemistry - What are some example of the use of argentometric titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Argentometry - Wikipedia [en.wikipedia.org]

- 12. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]

- 13. msesupplies.com [msesupplies.com]

- 14. dvm360.com [dvm360.com]

- 15. formafeed.com [formafeed.com]

- 16. Experimentally induced foot rot in feedlot cattle fed rations containing organic iodine (ethylenediamine dihydriodide) and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ethylenediamine Dihydriodide Manufacturer (EDDI) | Deepwater Chemicals [deepwaterchemicals.com]

- 18. This compound | C2H8N2.2HI | CID 21921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. edaegypt.gov.eg [edaegypt.gov.eg]

- 21. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 22. ema.europa.eu [ema.europa.eu]

- 23. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]

Ethylenediamine Dihydroiodide (EDDI): A Comprehensive Technical Guide on its Role as a Source of Iodide and Ethylenediamine Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) Dihydroiodide (EDDI) is an organic salt with significant applications in both animal health and various fields of chemical synthesis. Composed of an ethylenediammonium dication and two iodide anions, EDDI serves as a bioavailable source of both iodide and the ethylenediamine cation. This technical guide provides an in-depth analysis of EDDI, covering its chemical properties, synthesis, and analytical methods. It further explores the distinct roles of its constituent ions: the iodide anion as an essential micronutrient in thyroid hormone synthesis and the ethylenediamine cation's potential biological activities. This document aims to be a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.

Introduction

Ethylenediamine Dihydroiodide (EDDI) is a water-soluble salt formed from the reaction of ethylenediamine and hydroiodic acid.[1][2] It presents as a colorless to light yellow crystalline powder.[2] While its primary commercial application is as a nutritional supplement in animal feed to prevent iodine deficiency, the unique properties of its constituent ions have garnered interest in broader research and development contexts.[2] This guide will dissect the dual nature of EDDI, providing a detailed examination of both the iodide and ethylenediamine cation components.

Chemical and Physical Properties

A thorough understanding of EDDI's physicochemical characteristics is fundamental to its application.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₁₀I₂N₂ | [3] |

| Molecular Weight | 315.92 g/mol | [3] |

| Appearance | Colorless to light yellow crystalline powder | [2] |

| Solubility | Water-soluble | [2] |

| Iodine Content (approx.) | 80% | [3] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of EDDI have been described: direct neutralization and in situ generation of hydrogen iodide.

3.1.1. Direct Neutralization with Hydroiodic Acid

This is the most classical approach to synthesizing EDDI.[1]

-

Principle: An acid-base neutralization reaction between the organic base ethylenediamine and the strong acid, hydroiodic acid.

-

Reaction: C₂H₄(NH₂)₂ + 2HI → [C₂H₄(NH₃)₂]²⁺ + 2I⁻

-

Protocol:

-

In a suitable reaction vessel, dissolve ethylenediamine in an aqueous solution.

-

Slowly add a stoichiometric equivalent of hydroiodic acid (HI) with constant stirring. The reaction is exothermic and may require cooling.

-

Continue stirring for a specified period to ensure complete reaction.

-

The resulting solution is then cooled to induce crystallization of this compound.

-

The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol (B145695) or ether) to remove impurities, and dried under vacuum.[4]

-

3.1.2. In Situ Hydrogen Iodide Generation

This method avoids the direct handling of corrosive hydroiodic acid.[1]

-

Principle: Hydrogen iodide is generated in situ from the reaction of elemental iodine and a reducing agent in the presence of ethylenediamine. A patent describes a method using hydrogen gas and a platinum catalyst.[1]

-

Protocol Overview (based on patent information):

-

Charge a pressure reaction kettle with elemental iodine, ethylenediamine, and a platinum black catalyst.[1]

-

Control the temperature between 50-60°C.[1]

-

Replace the air in the reactor with nitrogen, then introduce hydrogen gas under continuous stirring, maintaining a pressure of 1.5-2.5 MPa.[1]

-

After the reaction is complete, release the pressure and add alcohol.[1]

-

Filter to remove the platinum catalyst.[1]

-

The filtrate is cooled to 0-5°C with slow stirring for 15-24 hours to induce crystallization.[1]

-

The resulting crystals are filtered and vacuum-dried.[1]

-

Analytical Methods for Quantification

Accurate quantification of EDDI and its components is crucial for quality control and research purposes.

3.2.1. Quantification of Iodide

-

Ion-Selective Electrode (ISE) Method: This is a common and effective method for determining iodide concentration in various matrices, including animal feed and biological samples.

-

Principle: An iodide-selective electrode develops a potential that is proportional to the concentration of free iodide ions in the sample solution.

-

General Protocol:

-

Sample Preparation: Extract the iodide from the sample matrix. For animal feed, this may involve ashing followed by dissolution in an appropriate buffer.

-

Calibration: Prepare a series of standard iodide solutions of known concentrations.

-

Measurement: Immerse the iodide and reference electrodes in the sample and standard solutions and measure the potential.

-

Quantification: Determine the iodide concentration in the sample by comparing its potential to the calibration curve.

-

-

-

Ion Chromatography (IC): IC with conductivity or UV detection is a powerful technique for separating and quantifying iodide, especially in complex matrices.

-

Principle: The sample is injected into a stream of eluent and passed through an ion-exchange column. The iodide ions are separated from other anions based on their affinity for the stationary phase and are subsequently detected.

-

General Protocol:

-

Sample Preparation: Similar to the ISE method, extract the iodide from the sample matrix and filter the extract.

-

Chromatographic Separation: Inject the prepared sample into the IC system equipped with a suitable anion-exchange column.

-

Detection: Detect the eluted iodide using a conductivity or UV detector.

-

Quantification: Quantify the iodide concentration by comparing the peak area or height to that of known standards.[5]

-

-

3.2.2. Quantification of Ethylenediamine Cation

-

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of ethylenediamine and other compounds.

-

Principle: The ethylenediamine cation is separated from other components in the sample by HPLC and then detected and quantified by mass spectrometry.

-

General Protocol:

-

Sample Preparation: Extract the ethylenediamine from the sample matrix using a suitable solvent system. This may involve a solid-phase extraction (SPE) clean-up step to remove interfering substances.

-

LC Separation: Inject the extracted sample onto an appropriate HPLC column (e.g., a C18 or HILIC column) for separation.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The ethylenediamine is ionized (typically by electrospray ionization - ESI), and specific parent and daughter ions are monitored for quantification (Selected Reaction Monitoring - SRM).[6]

-

Quantification: The concentration of ethylenediamine is determined by comparing the response to a calibration curve prepared with known standards.

-

-

EDDI as a Source of Iodide: Role in Thyroid Hormone Synthesis

The primary and most well-understood function of EDDI is as a source of bioavailable iodide.[2] Iodide is an essential trace element required for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid gland.

Iodide Bioavailability

Studies in dairy cows have indicated that iodine from EDDI is readily absorbed and utilized. While some research suggests differences in the metabolism and excretion of iodine from EDDI compared to inorganic sources like potassium iodide (KI), with EDDI potentially showing greater retention in tissues, both are effective sources of iodine.

Thyroid Hormone Synthesis Pathway

The iodide provided by EDDI is actively transported into the thyroid follicular cells and participates in the following key steps of thyroid hormone synthesis:

Caption: Iodide uptake and incorporation into thyroid hormones.

The Ethylenediamine Cation: Biological Activity and Signaling

The biological role of the ethylenediamine cation is less defined than that of iodide. As a small organic polycation, its effects are likely mediated through electrostatic interactions with negatively charged cellular components.

Interaction with Cellular Membranes and Ion Channels

Polyamines, a class of molecules to which ethylenediamine belongs, are known to interact with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in cell membranes. This interaction can potentially alter membrane fluidity and the function of embedded proteins, such as ion channels. It is hypothesized that the ethylenediamine dication may exert some of its biological effects through such membrane interactions.

Potential Signaling Mechanisms

While a specific, dedicated signaling pathway for the ethylenediamine cation has not been elucidated, its polycationic nature suggests potential interactions with signaling components that are sensitive to charge.

5.2.1. Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are involved in a vast array of signaling pathways. The extracellular loops of some GPCRs are rich in negatively charged amino acid residues, presenting potential binding sites for cationic molecules. It is plausible that the ethylenediamine dication could allosterically modulate GPCR activity through such interactions, although direct evidence for this is currently lacking.

Caption: Hypothetical allosteric modulation of a GPCR by the ethylenediamine cation.

5.2.2. Effects on Intracellular Calcium Signaling

Polyamines have been shown to influence intracellular calcium levels, although the mechanisms are complex and not fully understood. The ethylenediamine dication could potentially interact with calcium channels or pumps, or modulate the release of calcium from intracellular stores. Further research is required to investigate these possibilities.

Applications in Research and Drug Development

The distinct properties of EDDI's components lend themselves to various applications beyond animal nutrition.

-

Source of Iodide: In a research setting, EDDI can be used as a readily soluble and stable source of iodide for cell culture experiments or in the formulation of preclinical drug candidates where iodide is a necessary component.

-

Organic Synthesis: The ethylenediamine moiety is a versatile building block in organic synthesis, used in the preparation of ligands for coordination chemistry and in the synthesis of heterocyclic compounds.[1] EDDI can serve as a convenient source of the ethylenediammonium dication for these applications.

-

Materials Science: EDDI has been investigated as a precursor for the formation of perovskite materials, which have applications in solar cells and other electronic devices.[1]

Conclusion

This compound is a multifaceted compound, serving as an effective source of both iodide and the ethylenediamine cation. While its role in providing iodide for thyroid hormone synthesis is well-established, the biological activities of the ethylenediamine cation are an area ripe for further investigation. The potential for this small organic polycation to interact with cell membranes and signaling proteins presents intriguing possibilities for future research and drug development. This technical guide has provided a comprehensive overview of the current knowledge on EDDI, offering a foundation for scientists and researchers to explore its full potential.

References

- 1. Preparation method of ethanediamine dihydroiodide and application to feed additive - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. US4111991A - Process for making halogen salts - Google Patents [patents.google.com]

- 5. metrohm.com [metrohm.com]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Chelating Properties of Ethylenediamine Dihydroiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelating properties of ethylenediamine (B42938) dihydroiodide (EDDI). It delves into the fundamental chemistry of ethylenediamine as a chelating agent, the conditions required to harness these properties from its dihydroiodide salt, quantitative data on the stability of its metal complexes, and detailed experimental protocols for their characterization.

Introduction: From an Iodine Supplement to a Chelating Precursor

Ethylenediamine dihydroiodide (EDDI) is a water-soluble salt primarily recognized for its application as a nutritional supplement, particularly as a source of bioavailable iodide in animal feed.[1] However, its chemical structure, consisting of the ethylenediammonium dication and two iodide anions, holds the potential for chelation.[1] The core of this potential lies in the ethylenediamine (en) molecule, a well-established bidentate chelating ligand in coordination chemistry.[2][3][4]

The nitrogen atoms of ethylenediamine possess lone pairs of electrons that can be donated to a metal ion, forming two coordinate covalent bonds. This ability to form a stable five-membered ring with a central metal ion is known as the chelate effect, which results in significantly more stable complexes compared to those formed with analogous monodentate ligands.[4][5]

However, in this compound, the nitrogen atoms are protonated, forming the ethylenediammonium ion ([H₃N-CH₂-CH₂-NH₃]²⁺).[1] In this state, the lone pairs are unavailable for coordination. Therefore, the chelating properties of EDDI are contingent upon the deprotonation of the ethylenediammonium ion to release the neutral ethylenediamine ligand. This process is fundamentally dependent on the pH of the solution.

The Role of pH: Unleashing the Chelating Agent

The transition from the non-chelating ethylenediammonium ion to the chelating ethylenediamine ligand is governed by acid-base equilibria. The ethylenediammonium ion is a diprotic acid and will deprotonate in a stepwise manner as the pH of the solution increases. These two dissociation steps can be represented as follows:

-

[H₃N-CH₂-CH₂-NH₃]²⁺ (aq) + H₂O (l) ⇌ [H₃N-CH₂-CH₂-NH₂]⁺ (aq) + H₃O⁺ (aq)

-

[H₃N-CH₂-CH₂-NH₂]⁺ (aq) + H₂O (l) ⇌ H₂N-CH₂-CH₂-NH₂ (aq) + H₃O⁺ (aq)

The equilibrium constants for these reactions are the acid dissociation constants, Ka1 and Ka2, respectively. The corresponding pKa values are crucial for determining the pH range at which ethylenediamine is the predominant species and thus available for chelation.

The following diagram illustrates the pH-dependent equilibrium of this compound, highlighting the deprotonation steps necessary to form the active chelating ligand.

Caption: pH-dependent deprotonation of ethylenediammonium ion to form the chelating ligand.

Quantitative Chelating Properties: Stability Constants

The stability of the complexes formed between ethylenediamine and various metal ions is quantified by their stability constants (also known as formation constants, K). These constants represent the equilibrium for the formation of the complex in solution. For a divalent metal ion (M²⁺), the stepwise formation of complexes with ethylenediamine (en) can be represented as:

-

M²⁺ + en ⇌ [M(en)]²⁺ ; K₁ = [[M(en)]²⁺] / ([M²⁺][en])

-

[M(en)]²⁺ + en ⇌ [M(en)₂]²⁺ ; K₂ = [[M(en)₂]²⁺] / ([[M(en)]²⁺][en])

-

[M(en)₂]²⁺ + en ⇌ [M(en)₃]²⁺ ; K₃ = [[M(en)₃]²⁺] / ([[M(en)₂]²⁺][en])

The overall stability constant (βn) is the product of the stepwise constants. A higher value for the stability constant indicates a more stable complex. The table below summarizes the logarithm of the stepwise stability constants for ethylenediamine complexes with several common metal ions.

| Metal Ion | Log K₁ | Log K₂ | Log K₃ |

| Co²⁺ | 5.89 | 4.83 | 3.10 |

| Ni²⁺ | 7.66 | 6.40 | 4.55 |

| Cu²⁺ | 10.72 | 9.32 | -1.0 |

| Zn²⁺ | 5.92 | 5.21 | 0.8 |

| Cd²⁺ | 5.63 | 4.57 | 1.32 |

| Fe³⁺ | 5.3 | 10.9 (β₂) | - |

Note: Data compiled from various sources.[6][7] Conditions such as temperature and ionic strength can affect these values.

Experimental Protocols for Characterization

The determination of the stability constants of metal-ethylenediamine complexes is crucial for understanding and applying their chelating properties. Potentiometric titration and spectrophotometry are two common and powerful techniques for this purpose.

This method involves monitoring the pH of a solution containing the metal ion and ethylenediamine (or its salt) as it is titrated with a standard acid or base. The resulting titration curve can be used to calculate the formation constants of the complexes.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Prepare a solution of the metal salt (e.g., NiCl₂) of known concentration.

-

Prepare a solution of this compound of known concentration.

-

Prepare a solution of an inert salt (e.g., KNO₃) to maintain a constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

In a thermostated vessel, place a solution containing the metal salt, this compound, and the inert salt.

-

Titrate this solution with the standardized NaOH solution, recording the pH after each addition of the titrant.

-

Perform a separate titration of a solution containing only this compound and the inert salt to determine the protonation constants of ethylenediamine.

-

Perform a third titration containing the metal salt, a known excess of strong acid, and the inert salt to determine the concentration of any hydrolytic species.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added for each titration.

-

From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

-

The stability constants can then be determined by various computational methods, such as the Bjerrum method or by using specialized software that fits the titration data to a chemical model of the system.

-

The following diagram illustrates the general workflow for determining stability constants using potentiometric titration.

Caption: Workflow for potentiometric determination of stability constants.

This technique is particularly useful when the metal complexes are colored and their formation or dissociation results in a change in the absorbance of the solution. By measuring the absorbance at a specific wavelength as a function of the ligand-to-metal ratio, the stability constants can be determined.

Detailed Methodology:

-

Wavelength Selection:

-

Record the absorption spectra of the free metal ion, the free ligand, and a solution containing a mixture of the metal ion and ligand to identify the wavelength of maximum absorbance (λ_max) for the complex.

-

-

Preparation of Solutions (Job's Method of Continuous Variation):

-

Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

-

Ensure the pH and ionic strength of all solutions are kept constant.

-

-

Absorbance Measurements:

-

Measure the absorbance of each solution at the predetermined λ_max.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex can be determined from the mole fraction at which the maximum absorbance occurs.

-

The stability constant can be calculated from the absorbance data using appropriate equations that relate absorbance to the concentrations of the species in equilibrium.

-

Synthesis of a Metal-Ethylenediamine Complex from EDDI

This compound can serve as a convenient and stable source of the ethylenediamine ligand for the synthesis of its metal complexes. The following is a general procedure for the synthesis of a tris(ethylenediamine)nickel(II) complex.

Experimental Protocol:

-

Deprotonation of Ethylenediammonium:

-

Dissolve a known amount of this compound in water.

-

Slowly add a stoichiometric amount of a base (e.g., NaOH or NaHCO₃) to neutralize the hydroiodic acid and deprotonate the ethylenediammonium ion. The pH should be raised to a level where the free ethylenediamine is the predominant species.

-

-

Complexation:

-

In a separate flask, dissolve a nickel(II) salt (e.g., NiCl₂·6H₂O) in water.

-

Slowly add the aqueous solution of ethylenediamine to the nickel(II) solution with constant stirring. A color change should be observed as the complex forms.

-

-

Isolation and Purification:

-

The resulting complex can be isolated by cooling the solution and inducing crystallization, possibly by the addition of a less polar solvent like ethanol.

-

The crystals can be collected by filtration, washed with a small amount of cold water and then with ethanol, and dried in a desiccator.

-

This general procedure can be adapted for the synthesis of other metal-ethylenediamine complexes, with adjustments to the stoichiometry and reaction conditions as needed.

Conclusion

This compound, while primarily used as a nutritional supplement, is a valuable precursor to the potent chelating agent ethylenediamine. The chelating properties are unlocked in a pH-dependent manner through the deprotonation of the ethylenediammonium ion. The resulting ethylenediamine forms highly stable complexes with a wide range of metal ions, a property that can be quantified through the determination of their stability constants using techniques such as potentiometric titration and spectrophotometry. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to explore and utilize the chelating potential of this compound in various applications, from fundamental coordination chemistry to the development of new metal-scavenging agents and catalysts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]

- 3. Ethylene Diamine Chelating Agents and Their Applications in Various Industries [thinkdochemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Metal Chelate Complexes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Hygroscopic Nature of Ethylenediamine Dihydroiodide Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of ethylenediamine (B42938) dihydroiodide (EDDI) crystals. EDDI, a salt derived from ethylenediamine and hydroiodic acid, is utilized as a nutritional supplement, particularly in animal feed, and in various chemical syntheses.[1][2] Its interaction with atmospheric moisture is a critical parameter influencing its stability, storage, and handling. This document outlines the qualitative and quantitative aspects of EDDI's hygroscopicity, details experimental protocols for its determination, and discusses the potential consequences of moisture absorption.

Understanding the Hygroscopic Nature of Ethylenediamine Dihydroiodide

This compound is characterized as a white to off-white or colorless to light yellow crystalline powder.[1][2] Multiple sources describe the material as being "slightly hygroscopic". This qualitative assessment indicates that EDDI has a tendency to absorb moisture from the surrounding atmosphere. Proper handling and storage are therefore crucial to maintain the material's quality and performance. The recommended storage condition is in tightly closed containers in a cool, dry, and well-ventilated area, protected from moisture and sunlight.[3]

European Pharmacopoeia Classification

The European Pharmacopoeia provides a standardized classification for the hygroscopicity of substances. This classification is based on the percentage weight gain of a sample after being stored at 25°C and 80% relative humidity (RH) for 24 hours. The classification categories are as follows:

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 1: European Pharmacopoeia classification of hygroscopicity.[4][5]

Based on its description as "slightly hygroscopic," it can be inferred that this compound is expected to exhibit a weight gain of between 0.2% and 2% under these specified conditions.

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound crystals, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6] This method provides a detailed moisture sorption isotherm, which illustrates the relationship between the water content of the material and the surrounding relative humidity.

Objective: To determine the moisture sorption and desorption profile of this compound and to classify its hygroscopicity.

Apparatus: A Dynamic Vapor Sorption analyzer equipped with a microbalance.

Methodology:

-

Sample Preparation: A small amount of the this compound crystal sample (typically 5-15 mg) is accurately weighed and placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry weight of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a defined threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage water uptake. The sorption and desorption isotherms are plotted as the percentage change in mass versus relative humidity. The hygroscopicity classification can be determined from the water uptake at 80% RH.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[7] It can be used to measure the initial water content of the this compound crystals and to verify the results obtained from DVS.

Objective: To determine the absolute water content of this compound crystals.

Apparatus: A Karl Fischer titrator (either volumetric or coulometric).

Methodology:

-

Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagents, and the titration vessel is conditioned to a dry state.

-

Sample Introduction: A precisely weighed amount of the this compound crystal sample is introduced directly into the titration vessel containing a suitable solvent (e.g., methanol).

-

Titration: The sample is dissolved or suspended in the solvent, and the water present is titrated with the Karl Fischer reagent. The endpoint of the titration is detected potentiometrically.

-

Calculation: The instrument calculates the amount of water in the sample based on the amount of reagent consumed. The water content is typically expressed as a percentage by weight.

Visualization of Experimental Workflow and Consequences of Moisture Absorption

To better illustrate the process of hygroscopicity determination and its implications, the following diagrams are provided.

Caption: Workflow for determining the hygroscopicity of EDDI.

Caption: Potential effects of moisture on EDDI crystals.

Data Summary

| Parameter | Expected Value/Observation | Reference Method |

| Hygroscopicity Classification | Slightly hygroscopic | European Pharmacopoeia |

| Water Uptake at 25°C/80% RH | ≥ 0.2% and < 2% (w/w) | Gravimetric analysis |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Solubility in Water | Freely soluble | USP/EP |

| Stability | Stable under ordinary conditions of use and storage | [8] |

Table 2: Summary of Hygroscopic Properties of this compound.

Conclusion

This compound is a slightly hygroscopic crystalline solid. This property necessitates careful handling and storage to prevent moisture-induced physical and chemical changes, such as caking, reduced flowability, and potential degradation. The experimental protocols detailed in this guide, namely Dynamic Vapor Sorption and Karl Fischer Titration, provide robust methods for the quantitative characterization of its hygroscopic nature. For drug development professionals and researchers, a thorough understanding and quantification of the hygroscopicity of EDDI are essential for ensuring product quality, stability, and performance.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. metrohm.com [metrohm.com]

- 3. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 4. public.jenck.com [public.jenck.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. particletechlabs.com [particletechlabs.com]

- 7. ardl.com [ardl.com]

- 8. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

Navigating the Solubility Landscape of Ethylenediamine Dihydroiodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) dihydroiodide (EDDI), a salt derived from ethylenediamine and hydroiodic acid, is a compound of interest in various chemical and pharmaceutical applications. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available knowledge on the solubility of ethylenediamine dihydroiodide in organic solvents. Due to a notable lack of precise quantitative data in publicly accessible literature, this guide summarizes the existing qualitative solubility information, outlines a general experimental protocol for its determination, and presents a conceptual framework for understanding the factors that govern its solubility.

Introduction

This compound (C₂H₁₀I₂N₂) is a white to off-white crystalline solid.[1] It is an organic salt that finds application as a source of iodine in animal feed and as a reagent in organic synthesis.[2] Understanding its solubility in various organic solvents is crucial for its effective use in drug formulation, reaction chemistry, and material science, enabling researchers to select appropriate solvent systems for specific applications. This guide aims to consolidate the current understanding of EDDI's solubility in organic media.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₁₀I₂N₂ | [2] |

| Molecular Weight | 315.92 g/mol | [2] |

| Appearance | Colorless to light yellow crystalline powder | [2] |

| Melting Point | Not available | |

| Water Solubility | Soluble | [2] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is influenced by its ionic nature. As an amine salt, it is generally more soluble in polar solvents and less soluble in nonpolar solvents.[3][4] The principle of "like dissolves like" is a key determinant of its solubility profile.[5][6]

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Solubility | Reference |

| Methanol | Polar Protic | Soluble | [7] |

| Ethanol | Polar Protic | Moderate solubility suggested | [1] |

| Benzene | Nonpolar | Insoluble | [7] |

| Dilute Alcohol | Polar | Soluble |

It is important to note that terms like "soluble" and "insoluble" are qualitative and can vary in their precise meaning between different sources. For rigorous applications, experimental determination of solubility is recommended.

Factors Influencing Solubility

The solubility of this compound in organic solvents is a complex interplay of several factors. A conceptual diagram illustrating these relationships is provided below.

Caption: Factors influencing the solubility of EDDI.

Experimental Determination of Solubility

Given the scarcity of quantitative data, researchers may need to determine the solubility of this compound experimentally. The following section outlines a general protocol for this purpose.

General Experimental Workflow

The determination of solubility typically involves equilibrating a supersaturated solution of the solute in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute. A generalized workflow is depicted below.

Caption: Workflow for solubility determination.

Detailed Methodology

A more detailed, though general, experimental protocol is provided below. This protocol should be adapted based on the specific solvent and available analytical equipment.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid ensures that the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to maintain the temperature.

-

To ensure complete removal of any undissolved solid, centrifuge the withdrawn sample or filter it through a syringe filter (of a material compatible with the solvent).

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument. For instance, if EDDI has a chromophore, UV-Vis spectrophotometry could be used. Alternatively, methods like HPLC with a suitable detector can be employed.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

While this compound is a compound with established applications, detailed quantitative data on its solubility in a wide array of organic solvents remains a significant knowledge gap. This guide has consolidated the available qualitative information and provided a general framework for its experimental determination. For researchers and professionals in drug development and chemical synthesis, the experimental validation of solubility in specific solvent systems is paramount for predictable and reproducible outcomes. Further research to generate and publish comprehensive quantitative solubility data for this compound would be of great value to the scientific community.

References

The Versatility of EDDI in Modern Organic Synthesis: A Technical Guide

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, commonly known as EDDI or EDC, is a highly versatile and widely utilized reagent in organic synthesis. While it is most renowned for its role as a "zero-length" crosslinking agent, facilitating the formation of amide and ester bonds, its utility extends to its function as a structural building block in the synthesis of various organic molecules. This technical guide provides an in-depth exploration of EDDI's dual role, offering detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and professionals in drug development. Its water-soluble nature and the ease of removal of its urea (B33335) byproduct make it a preferred choice over other carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).[1][2]

EDDI as a Versatile Coupling Agent

The primary application of EDDI lies in its ability to activate carboxylic acids for coupling with primary amines to yield amide bonds.[3][4] This transformation is central to peptide synthesis, bioconjugation, and the creation of a vast array of organic molecules. EDDI is typically used as its hydrochloride salt (EDCI), which is a white, water-soluble solid.[3][5] The reaction is generally carried out in a pH range of 4.0-6.0.[4][6]

Mechanism of Amide Bond Formation

The mechanism of EDDI-mediated amide bond formation involves the initial activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired amide bond and the water-soluble N,N'-disubstituted urea byproduct.

Caption: General mechanism of EDDI-mediated amide bond formation.

Enhancing Coupling Efficiency with Additives

In many applications, particularly in peptide synthesis and bioconjugation, EDDI is used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[1][5] These additives react with the O-acylisourea intermediate to form more stable active esters (NHS esters or HOBt esters). These activated esters are less prone to hydrolysis and side reactions, and they react efficiently with primary amines to provide higher yields and purity of the final amide product.

Caption: Role of additives in EDDI-mediated amide coupling.

Experimental Protocols for Amide Synthesis

Protocol 1: General Amide Coupling using EDDI and HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid and a primary amine using EDDI hydrochloride in the presence of HOBt.

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.2 equiv)

-

EDDI hydrochloride (1.2 equiv)

-

HOBt (1.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM)

-

Diisopropylethylamine (DIPEA) (optional, 2-3 equiv)

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM.

-

Add the amine (1.2 equiv) to the solution. If the amine is a hydrochloride salt, add DIPEA (2-3 equiv) to neutralize it.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDDI hydrochloride (1.2 equiv) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

| Entry | Carboxylic Acid | Amine | Solvent | Additive | Yield (%) |

| 1 | Benzoic Acid | Benzylamine | DMF | HOBt | >90 |

| 2 | Acetic Acid | Aniline | DCM | HOBt | >85 |

| 3 | Boc-Gly-OH | H-Phe-OMe | DMF | HOBt | >95 |

Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.

EDDI as a Building Block in Organic Synthesis

Beyond its role as a coupling reagent, EDDI can also act as a building block where parts of its structure are incorporated into the final product. This is most notably observed in the synthesis of N-acylureas and substituted guanidines.

Synthesis of N-Acylureas

In the absence of a strong nucleophile like a primary amine, the O-acylisourea intermediate formed from the reaction of a carboxylic acid and EDDI can undergo an intramolecular O-to-N acyl migration. This rearrangement leads to the formation of a stable N-acylurea, where the acyl group from the carboxylic acid is attached to one of the nitrogen atoms of the carbodiimide (B86325) moiety.

Caption: Mechanism of N-acylurea formation from a carboxylic acid and EDDI.

Protocol 2: Synthesis of N-Acylureas

This protocol is adapted from a general procedure for the synthesis of N-acylureas from carboxylic acids and carbodiimides.

-

Materials:

-

Carboxylic acid (1.0 mmol)

-

EDDI hydrochloride (1.1 mmol)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (10 mL)

-

-

Procedure:

-

To a solution of the carboxylic acid (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add EDDI hydrochloride (1.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically after several hours to overnight), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) to afford the pure N-acylurea.

-

| Entry | Carboxylic Acid | Carbodiimide | Solvent | Yield (%) |

| 1 | Benzoic Acid | EDDI | CH₂Cl₂ | High |

| 2 | Cinnamic Acid | EDDI | CH₂Cl₂ | High |

| 3 | 4-Nitrobenzoic Acid | EDDI | CH₂Cl₂ | High |

Note: Yields are generally high for this transformation, often exceeding 80%.

Synthesis of Substituted Guanidines

EDDI can also be employed in the synthesis of substituted guanidines. In a one-pot procedure, a carbamoyl (B1232498) isothiocyanate is first reacted with a primary amine to form a thiourea (B124793). Subsequent treatment with a second amine in the presence of EDCI as a dehydrating and activating agent leads to the formation of a 1,3-substituted guanidine (B92328).[3] In this reaction, EDDI facilitates the C-N bond formation but is not directly incorporated into the guanidine core. However, it plays a crucial role as a versatile reagent in this multi-step, one-pot synthesis.

Caption: One-pot synthesis of 1,3-substituted guanidines using EDCI.

Protocol 3: One-Pot Synthesis of 1,3-Substituted Guanidines

This protocol is based on a literature procedure for the synthesis of substituted guanidines.[3]

-

Materials:

-

Carbamoyl isothiocyanate (1.0 equiv)

-

Primary amine 1 (1.0 equiv)

-

Primary amine 2 (1.1 equiv)

-

EDDI hydrochloride (1.5 equiv)

-

Triethylamine (B128534) (TEA) (2.0 equiv)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

-

Procedure:

-

Dissolve the carbamoyl isothiocyanate (1.0 equiv) in anhydrous acetonitrile.

-

Add the first primary amine (1.0 equiv) and stir at room temperature for 1-2 hours to form the thiourea intermediate.

-

Add the second primary amine (1.1 equiv), triethylamine (2.0 equiv), and EDDI hydrochloride (1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

| Entry | Amine 1 | Amine 2 | Yield (%) |

| 1 | Benzylamine | Cyclohexylamine | >80 |

| 2 | Aniline | Benzylamine | >70 |

| 3 | n-Butylamine | Benzylamine | >85 |

Note: Yields are reported for the one-pot procedure and can vary based on the specific amines used.

EDDI is a powerful and versatile tool in the arsenal (B13267) of the modern organic chemist. Its primary role as a water-soluble coupling agent for the formation of amides and esters is well-established and widely applied. Furthermore, its ability to act as a building block in the synthesis of N-acylureas highlights a less common but valuable application. The ease of handling, mild reaction conditions, and the straightforward removal of its byproduct make EDDI a superior choice for a multitude of synthetic transformations. This guide provides a foundational understanding and practical protocols to effectively utilize EDDI in its various capacities, enabling the efficient synthesis of a diverse range of organic molecules.

References

- 1. CAS 1892-57-5: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiim… [cymitquimica.com]

- 2. EDC - Enamine [enamine.net]

- 3. A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates [organic-chemistry.org]

- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 5. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

The Ethylenediammonium Dication in EDDI: A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) dihydroiodide (EDDI), a salt composed of the ethylenediammonium dication and two iodide anions, is a compound with a long history of use, primarily in animal health as a nutritional supplement. However, the physicochemical properties of the ethylenediammonium dication, [C₂H₄(NH₃)₂]²⁺, merit closer examination by researchers and professionals in pharmaceutical development. This technical guide provides an in-depth analysis of the ethylenediammonium dication within EDDI, covering its fundamental properties, synthesis, and characterization. Furthermore, this document explores the potential of the ethylenediammonium dication as a counterion in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients (APIs), a critical consideration in modern drug development.

Introduction to Ethylenediammonium Dihydroiodide (EDDI)

Ethylenediamine dihydroiodide, commonly known as EDDI, is a water-soluble salt formed from the reaction of ethylenediamine with hydroiodic acid.[1][2] It presents as a colorless to light yellow crystalline powder.[1][2] The core of this salt is the ethylenediammonium dication, a divalent cation resulting from the protonation of both amine groups of the ethylenediamine molecule. While EDDI's primary established application is as a bioavailable source of iodine in animal feed to prevent deficiencies and conditions like foot rot in cattle, the inherent characteristics of its dicationic organic core hold potential for broader applications in pharmaceutical sciences.[1][2][3][4] Ethylenediamine itself is a well-known building block in chemical synthesis and is used in some pharmaceutical preparations, for instance, to solubilize theophylline (B1681296) in the bronchodilator aminophylline.[5]

Physicochemical Properties of the Ethylenediammonium Dication and EDDI

A thorough understanding of the physicochemical properties of EDDI and its constituent ions is fundamental to its application. The ethylenediammonium dication is formed due to the basic nature of ethylenediamine, which exhibits two pKa values for its conjugate acid forms.[1] The salt's properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound (EDDI)

| Property | Value | Reference |

| Chemical Formula | C₂H₁₀I₂N₂ | [1] |

| Molecular Weight | 315.92 g/mol | [1] |

| Appearance | Colorless to light yellow crystalline powder | [1][2] |

| Solubility | Freely soluble in water | [1][2] |

| CAS Number | 5700-49-2 | [1] |

Table 2: Acid-Base Properties of Ethylenediamine

| Property | Value | Reference |

| pKa₁ | 6.85 | [1] |

| pKa₂ | 9.92 | [1] |

The Ethylenediammonium Dication as a Pharmaceutical Counterion

In drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step. Salt formation can significantly improve the physicochemical properties of a drug, such as its solubility, dissolution rate, stability, and manufacturability.[3][6][7] The use of diammonium counterions, like the ethylenediammonium dication, offers a strategy for forming salts with acidic APIs. The divalent nature of the ethylenediammonium cation allows for the formation of a 1:2 salt with a monobasic acidic drug, potentially influencing the crystal lattice and other solid-state properties in unique ways compared to monovalent counterions.

The principle of using an amine-containing salt to enhance the properties of an acidic drug has been demonstrated. For instance, a flurbiprofen-ethylenediamine salt was successfully prepared, which significantly increased the aqueous solubility and intrinsic dissolution rate of flurbiprofen, a poorly water-soluble nonsteroidal anti-inflammatory drug. This highlights the potential of the ethylenediammonium dication to be employed in formulation strategies to overcome challenges associated with BCS Class II and IV compounds.

Experimental Protocols

Synthesis of this compound

Method 1: Direct Neutralization

This is the most common and straightforward method for synthesizing EDDI.[1]

-

Principle: An acid-base neutralization reaction between ethylenediamine and hydroiodic acid in a 1:2 stoichiometric ratio.

-

Procedure Outline:

-

Ethylenediamine is dissolved in an aqueous solution.

-

A stoichiometric amount of hydroiodic acid (HI) is slowly added to the ethylenediamine solution with stirring. The reaction is exothermic and may require cooling.

-

The reaction mixture is then concentrated by evaporation of water, leading to the crystallization of this compound.

-

The resulting crystals are collected by filtration and dried.

-

Method 2: In Situ Generation of Hydroiodic Acid

A patented method describes the synthesis of EDDI by reacting ethylenediamine with elemental iodine in the presence of a reducing agent like hydrazine.[8] Another patented method involves the reaction of elemental iodine and hydrogen over a platinum catalyst in the presence of ethylenediamine.[9]

-

Principle: Hydrogen iodide is generated in situ, which then reacts with ethylenediamine.

-

Procedure Outline (based on patent information): [9]

-

Elemental iodine, ethylenediamine, and a platinum black catalyst are added to a pressure reactor.

-

The reactor is purged with nitrogen, and then hydrogen gas is introduced under pressure (1.5-2.5 MPa) while maintaining a temperature of 50-60°C with continuous stirring.

-

After the reaction, the pressure is released, and alcohol is added.

-

The catalyst is removed by filtration.

-

The filtrate is cooled to 0-5°C for 15-24 hours to induce crystallization.

-

The crystals of this compound are collected by filtration and dried under vacuum.

-

Characterization of EDDI

Argentometric Titration for Iodide Content

-

Principle: This is a precipitation titration method used to quantify the iodide content in the EDDI sample.[10][11] A solution of silver nitrate (B79036) of known concentration is titrated against the sample solution. The silver ions react with the iodide ions to form a precipitate of silver iodide (AgI). The endpoint is detected when all the iodide has precipitated, which can be observed by a color change of an indicator or potentiometrically.[10]

-

Procedure Outline:

-

A known mass of EDDI is accurately weighed and dissolved in distilled water.

-

An indicator, such as eosin (B541160) or fluorescein, is added to the solution.[12]

-

The solution is titrated with a standardized solution of silver nitrate (AgNO₃).

-

The endpoint is reached when there is a distinct color change, indicating the complete precipitation of iodide.

-

The volume of silver nitrate solution used is recorded to calculate the percentage of iodide in the sample.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For the ethylenediammonium dication, characteristic peaks for N-H stretching and bending vibrations are expected.

-

-

KBr Pellet Method: A small amount of the EDDI sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: The solid sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two KBr plates.

-

-

Expected Spectra: The spectrum of an amine salt is characterized by a broad and strong absorption band for the N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺), typically in the region of 3300-2500 cm⁻¹.[14] Bending vibrations for the NH₃⁺ group are also expected.

Crystal Structure of the Ethylenediammonium Dication

-

Conformation: The ethylenediammonium dication typically adopts a stable, staggered conformation to minimize steric hindrance.

-

Hydrogen Bonding: The crystal structure is stabilized by an extensive network of hydrogen bonds.[15] Each of the ammonium (NH₃⁺) groups acts as a hydrogen bond donor, forming multiple hydrogen bonds with the surrounding anions (in this case, iodide ions). This strong hydrogen bonding network rigidly holds the dications and anions in the crystal lattice, contributing to the stability of the salt.[15]

Biological Activity and Signaling

The primary biological role of EDDI is as a source of iodide.[2] Iodide is an essential trace element required for the synthesis of thyroid hormones, which regulate metabolism. There is currently no substantial evidence to suggest that the ethylenediammonium dication itself possesses significant intrinsic biological activity or directly modulates specific signaling pathways in a therapeutic context for humans. Its role is primarily that of a carrier and counterion. The biological effects observed with EDDI administration are overwhelmingly attributed to the iodide component.

Conclusion